molecular formula C19H19NO3S B2360459 3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one CAS No. 899215-14-6

3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one

Cat. No.: B2360459
CAS No.: 899215-14-6
M. Wt: 341.43
InChI Key: OGZREKSSRKMXBN-UHFFFAOYSA-N
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Description

3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a sulfonyl group and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl and ethylphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group and quinoline core play crucial roles in its activity, allowing it to bind to specific proteins or enzymes and modulate their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-methylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one
  • 3-((4-ethylphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one
  • This compound

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethylphenyl group and the sulfonyl group in the quinoline core enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-1,6-dimethylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-4-14-6-8-15(9-7-14)24(22,23)18-12-20(3)17-10-5-13(2)11-16(17)19(18)21/h5-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZREKSSRKMXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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